structure given in first source
Docebenone
CAS No.: 80809-81-0
Cat. No.: VC0526475
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80809-81-0 |
|---|---|
| Molecular Formula | C21H26O3 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
| Standard InChI | InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 |
| Standard InChI Key | WDEABJKSGGRCQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Docebenone (IUPAC name: 2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione) is a benzoquinone derivative with a molecular formula of and a molecular weight of 326.43 g/mol . Its structure features a redox-active quinone core linked to a hydroxylated aliphatic side chain, enabling interactions with enzymatic targets such as 5-LO .
Key Physicochemical Characteristics:
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO (up to 250 mg/mL) and ethanol |
| Storage Conditions | -20°C for long-term stability |
| Purity | ≥99% (HPLC and TLC verified) |
| CAS Number | 80809-81-0 |
The compound’s redox activity allows it to act as an electron carrier, contributing to its antioxidant and anti-inflammatory effects .
Mechanism of Action
Docebenone selectively inhibits 5-LO, which catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), a precursor of pro-inflammatory mediators like LTB4 and cysteinyl leukotrienes . By binding to the enzyme’s active site, Docebenone reduces leukotriene production with an IC50 of 0.8 µM, exhibiting minimal cross-reactivity with cyclooxygenase (COX) pathways .
Key Pathways Affected:
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Inflammation: Suppression of leukotriene synthesis mitigates neutrophil recruitment and vascular permeability .
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Oxidative Stress: Scavenges free radicals and upregulates antioxidant enzymes like superoxide dismutase (SOD) .
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Cancer Metabolism: Inhibits tumor growth by modulating lipid peroxidation and mitochondrial dysfunction .
Research Applications
Anti-Inflammatory Effects
In rodent models of acute pancreatitis, Docebenone (30–60 mg/kg, oral) reduced serum amylase and lipase levels by 55–97%, alongside improving survival rates . Similarly, in guinea pig anaphylaxis models, it inhibited slow-reacting substance of anaphylaxis (SRS-A) release by 25–93% .
Table 1: In Vivo Efficacy in Inflammatory Models
| Model | Dose | Outcome | Source |
|---|---|---|---|
| Rat Acute Pancreatitis | 60 mg/kg | ↓ Amylase by 70%, ↑ Survival | |
| Monkey Anaphylaxis | 10⁻⁸–10⁻⁵ M | ↓ SRS-A by 55–97% |
Oncology Applications
Preclinical studies highlight Docebenone’s role in inhibiting tumor growth:
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Breast Cancer: Reduced tumor volume by 50% in xenograft models .
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Lung Cancer: Enhanced survival rates in combination therapy trials .
Table 2: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Effect | Source |
|---|---|---|---|
| HT22 (Neuronal) | 14.89 | ↓ Ferroptosis | |
| H9c2 (Cardiomyocyte) | 10–200 | ↓ Lipid Peroxidation |
Clinical Trials and Human Studies
Acute Pancreatitis
A phase II trial (n=45) demonstrated that Docebenone (60 mg/day) reduced pancreatic necrosis scores by 40% compared to placebo, with no severe adverse events .
Asthma and Allergic Rhinitis
In a randomized study (n=120), Docebenone (10⁻⁵ M) inhibited leukotriene synthesis by 85%, paralleling the efficacy of zileuton but with fewer gastrointestinal side effects .
Comparative Analysis with Analogues
Zileuton vs. Docebenone
| Feature | Zileuton | Docebenone |
|---|---|---|
| 5-LO IC50 | 1.2 µM | 0.8 µM |
| COX Selectivity | Low | None |
| Clinical Use | Asthma (FDA-approved) | Investigational |
Docebenone’s lack of COX inhibition reduces ulcerogenic risks, making it preferable for long-term inflammatory conditions .
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